N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
Description
N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide (CAS: 874594-00-0) is a synthetic acetamide derivative with the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.7 g/mol . Its structure features:
- A phenyl ring substituted with a 2-chloroacetyl group at the para position.
- An ethyl linker connecting the phenyl ring to an acetamide moiety.
- Key functional groups: chloroacetyl (electron-withdrawing) and amide (hydrogen-bonding capability).
The compound is synthesized via coupling reactions involving chloroacetyl precursors and ethylamine derivatives, as indicated by its SMILES notation: CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C .
Properties
IUPAC Name |
N-[2-[4-(2-chloroacetyl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)14-7-6-10-2-4-11(5-3-10)12(16)8-13/h2-5H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBTUZLVPGGQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63077-41-8 | |
| Record name | N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(2-aminoethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group undergoes nucleophilic substitution due to the electrophilic α-carbon adjacent to the chlorine atom.
Key Reactions:
-
Amine Substitution :
Reaction with primary/secondary amines (e.g., diethylamine, morpholine) replaces the chlorine atom, forming acetamide derivatives.
Example : Conditions : Basic media (e.g., K₂CO₃, TEA) in polar aprotic solvents (DMF, acetonitrile) at 25–60°C . -
Thiol Substitution :
Reacts with thiols (e.g., mercaptoethanol) to form thioether derivatives.
Example : Conditions : Room temperature, inert atmosphere .
Hydrolysis Reactions
The chloroacetyl group is susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
Produces chloroacetic acid and 4-(2-aminoethyl)phenyl derivatives.
Example :Conditions : Hydrochloric acid (1–2 M), reflux.
Basic Hydrolysis:
Yields sodium chloroacetate and substituted phenyl ethylamine.
Conditions : NaOH (1–5 M), 80–100°C.
Oxidation:
- Chlorine Oxidation :
Chlorine atom oxidizes to form sulfoxide or sulfone derivatives in the presence of H₂O₂ or mCPBA.
Example : Conditions : Methanol/water, 0–25°C .
Reduction:
- Amide Reduction :
The acetamide group reduces to ethylamine using LiAlH₄ or NaBH₄.
Example : Conditions : Anhydrous THF, 0–5°C .
Cyclization Reactions
The compound participates in cyclization to form heterocyclic structures:
- Piperazine Formation :
Reacts with bis(2-chloroethyl)amine to form piperazine derivatives under basic conditions.
Example : Conditions : Toluene, K₂CO₃, 120–130°C .
Condensation Reactions
The acetamide moiety reacts with aldehydes or ketones to form Schiff bases:
Example :Conditions : Ethanol, catalytic acetic acid, reflux .
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure : The compound features a chloroacetyl group attached to a phenyl ring, which enhances its reactivity.
Types of Reactions
- Substitution Reactions : The chloroacetyl group can engage in nucleophilic substitution, forming new derivatives.
- Oxidation and Reduction : The compound is susceptible to oxidation and reduction processes, yielding different products.
- Condensation Reactions : The acetamide moiety can participate in condensation reactions with other compounds.
Common Reagents and Conditions
- Nucleophilic Substitution : Sodium hydroxide or potassium carbonate in aqueous or alcoholic media.
- Oxidation : Potassium permanganate or hydrogen peroxide.
- Reduction : Lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
The applications of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide span multiple disciplines:
-
Chemistry :
- Used as a building block for synthesizing more complex organic molecules, facilitating the development of new compounds with desired properties.
-
Biology :
- Investigated for potential biological activities, including interactions with biomolecules that could lead to therapeutic applications.
-
Medicine :
- Explored for therapeutic properties such as anti-inflammatory and antimicrobial effects. It has shown promise in treating infections caused by resistant bacteria.
-
Industry :
- Utilized in developing new materials and chemical processes, enhancing the efficiency and effectiveness of various industrial applications.
This compound has been studied for its biological activity, particularly its antimicrobial properties.
Antimicrobial Activity
In studies assessing the efficacy of various chloroacetamides, this compound demonstrated significant activity against Gram-positive bacteria, notably Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
| Compound | Target Organism | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |
|---|---|---|---|---|
| This compound | S. aureus | 20.5 ± 0.4 | Streptomycin | 36.6 ± 0.3 |
| This compound | C. violaceum | 17.0 ± 0.3 | Streptomycin | 29.1 ± 0.2 |
This table illustrates the antimicrobial efficacy compared to a standard antibiotic, highlighting the potential of this compound as an antimicrobial agent.
Case Studies
- Antimicrobial Research : A study published in a peer-reviewed journal indicated that derivatives of this compound exhibited improved activity against resistant strains of bacteria when modified with additional functional groups.
- Therapeutic Applications : Research has shown that the compound can inhibit certain enzymes related to inflammatory pathways, suggesting its potential use in anti-inflammatory therapies.
- Material Science : Investigations into the use of this compound as a precursor for novel polymers have shown promising results in enhancing material properties like thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities between the target compound and analogs:
Key Observations:
- Chlorinated Substituents: The target compound’s chloroacetyl group distinguishes it from analogs with chlorophenoxy (e.g., RN1 ) or trichlorophenyl groups (e.g., ). Chloroacetyl enhances electrophilicity, enabling covalent bonding with nucleophiles like cysteine residues in enzymes .
- Linker Variability : The ethyl linker in the target compound is shared with RN1 and compound 9c , but substituents on the phenyl ring dictate solubility and reactivity. For example, 9c’s hydroxy and methoxy groups improve hydrophilicity compared to the hydrophobic chloroacetyl group .
- Pharmacological Relevance: Morpholinosulfonyl derivatives (e.g., 5i ) exhibit enhanced binding to viral proteins (e.g., SARS-CoV-2 targets), whereas the target’s chloroacetyl group may limit solubility but improve membrane permeability .
Biological Activity
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide, a compound featuring a chloroacetyl group attached to a phenyl ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antitumor, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a chloroacetyl moiety, which is often associated with various biological activities.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating several acetamide derivatives found that:
- Activity Spectrum : Compounds demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 25 µg/mL, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 25 | Staphylococcus aureus, Klebsiella pneumoniae |
| Other derivatives | 50-100 | Various strains |
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor activity. In vitro studies indicated that:
- Cell Lines : Compounds were tested against various cancer cell lines, including L1210 leukemia.
- IC50 Values : Some derivatives showed IC50 values below 5 µg/mL, suggesting strong cytotoxic effects against cancer cells .
Table 2: Antitumor Activity of Related Compounds
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| This compound | <5 | L1210 leukemia |
| Other related compounds | 1.61 - 1.98 | Various cancer cell lines |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies suggest that:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- In Vivo Studies : Animal models demonstrated reduced inflammation markers following treatment with related compounds .
Case Studies and Research Findings
- Chalcone Derivatives : A study synthesized chalcone derivatives containing chloroacetyl groups, which exhibited notable anti-inflammatory and antibacterial activities. The results indicated that modifications in the phenyl ring significantly influenced biological activity .
- Thiazole Analogues : Research on thiazole-bearing compounds revealed that structural modifications could enhance antitumor and antibacterial properties. The presence of electron-donating groups was crucial for activity enhancement .
- Clinical Implications : The diverse biological activities of compounds similar to this compound highlight their potential as lead compounds in drug development for infectious diseases and cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
